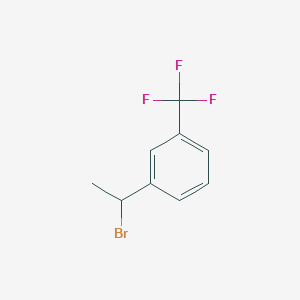

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

Descripción

Propiedades

IUPAC Name |

1-(1-bromoethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-6(10)7-3-2-4-8(5-7)9(11,12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBWDFPJLDDEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975181 | |

| Record name | 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59770-96-6 | |

| Record name | 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Methyl-3-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Radical-Initiated Bromination with NBS/AIBN

Reaction Conditions:

- Solvent: Carbon tetrachloride (CCl₄) or chloroform (CHCl₃)

- Temperature: 70–80°C (reflux)

- Molar Ratios: NBS (1.1–1.5 equiv), AIBN (0.1–0.2 equiv)

Mechanistic Insights:

- Initiation: AIBN decomposes thermally to generate cyanoisopropyl radicals ($$ \text{(CH}3\text{)}2\text{C}^\bullet\text{CN} $$).

- Hydrogen Abstraction: The radical abstracts a benzylic hydrogen from 1-ethyl-3-(trifluoromethyl)benzene, forming a stabilized benzylic radical.

- Bromine Transfer: The benzylic radical reacts with NBS to abstract a bromine atom, yielding this compound and regenerating the succinimidyl radical.

Challenges:

- Over-Bromination: Competing dibromination or aromatic ring bromination may occur if reaction time or temperature exceeds optimal ranges.

- Radical Quenching: Trace impurities (e.g., oxygen or moisture) can terminate radical chains, reducing yield.

Photoredox-Catalyzed Bromination

Recent advancements in photoredox catalysis offer an alternative pathway for benzylic bromination. This method employs visible light to activate catalysts, enabling milder conditions and improved selectivity. A representative protocol involves:

Catalyst System:

- Photocatalyst: Iridium-based complexes (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)

- Light Source: Blue or green LEDs (450–525 nm)

- Solvent: Acetonitrile (MeCN) or dimethylformamide (DMF)

Procedure:

- Substrate, NBS, and photocatalyst are combined under inert atmosphere.

- The mixture is irradiated with visible light for 12–24 hours at room temperature.

- Progress is monitored via ¹⁹F NMR or GC-FID to detect product formation.

Advantages:

- Reduced Side Reactions: Controlled light exposure minimizes thermal decomposition pathways.

- Functional Group Tolerance: Compatible with electron-withdrawing groups (e.g., trifluoromethyl).

Limitations:

- Cost: Iridium catalysts are expensive compared to AIBN.

- Scalability: Photoreactors for large-scale synthesis remain under development.

Selective Bromination via Acid-Mediated Conditions

A patent-pending method (WO2007107820A2) highlights the use of weak acids to enhance selectivity during bromination. By employing NBS in the presence of acetic acid or trifluoroacetic acid (TFA), the reaction favors benzylic bromination over aromatic substitution.

Key Parameters:

| Parameter | Optimal Value |

|---|---|

| Acid | Acetic acid (0.5–1.0 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–25°C |

| Reaction Time | 2–6 hours |

Mechanistic Role of Acid:

Protonation of NBS enhances electrophilic bromine release, directing attack to the electron-rich benzylic position. This suppresses aromatic bromination, which dominates under neutral or basic conditions.

Reaction Optimization and Monitoring

Kinetic Control via Temperature Modulation

Lower temperatures (0–25°C) favor mono-bromination by slowing radical propagation, whereas higher temperatures (≥70°C) risk over-bromination. A two-stage protocol—initial heating to initiate radicals, followed by cooling—improves yield.

In Situ Monitoring Techniques

- Colorimetric Indicators: The reaction mixture transitions from colorless to deep red as bromine radicals form, providing a visual cue for progress.

- Spectroscopic Methods: ¹H NMR and ¹⁹F NMR track the disappearance of the ethyl group’s protons (δ 1.2–1.5 ppm) and the emergence of brominated product signals.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Selectivity | Scalability | Cost |

|---|---|---|---|---|

| NBS/AIBN (Thermal) | 65–75 | Moderate | High | Low |

| Photoredox Catalysis | 70–85 | High | Moderate | High |

| Acid-Mediated NBS | 60–70 | High | High | Moderate |

Key Observations:

- NBS/AIBN remains the most cost-effective for industrial-scale production.

- Photoredox catalysis offers superior selectivity for lab-scale synthesis of high-purity material.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding substituted products.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents such as ethanol or water.

Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Major Products:

- Substituted derivatives depending on the nucleophile used.

- Carboxylic acids or aldehydes from oxidation.

- Ethyl derivatives from reduction.

Aplicaciones Científicas De Investigación

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers. It is employed in controlled radical polymerization and asymmetric esterification reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The ethyl group can undergo oxidation or reduction, leading to the formation of different functional groups that can further interact with biological or chemical systems.

Comparación Con Compuestos Similares

1-(1-Bromoethyl)benzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

1-(1-Bromoethyl)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical properties.

1-(1-Bromoethyl)-2-(trifluoromethyl)benzene: Another positional isomer with distinct reactivity.

Actividad Biológica

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene, with the chemical formula C₉H₈BrF₃, is an organic compound characterized by a bromine atom linked to an ethyl group and a benzene ring substituted with a trifluoromethyl group. This unique structure grants it distinct chemical properties and potential biological activities, which are currently under investigation. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and its role in material science.

The presence of the trifluoromethyl group imparts significant electron-withdrawing properties, influencing the compound's reactivity and interaction with biological systems. The bromoethyl group serves as a reactive site for various organic reactions, making it a valuable intermediate in synthetic chemistry. The compound's structure is summarized in Table 1.

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈BrF₃ |

| Molecular Weight | 251.06 g/mol |

| CAS Number | 59770-96-6 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Preliminary Studies

Research indicates that this compound may interact with various biomolecules, although specific biological activities are still being elucidated. Preliminary findings suggest potential roles in:

- Controlled Radical Polymerization : The compound can initiate radical polymerization processes, which may influence cellular environments and biochemical pathways.

- Pharmacological Properties : Its derivatives are being explored for potential therapeutic applications, particularly in drug development.

While the exact mechanisms remain unclear, there are indications that the compound may affect enzyme activity and cellular signaling pathways. The trifluoromethyl substitution enhances its reactivity, potentially leading to interactions with enzymes or receptors involved in various biological processes.

Application in Organic Light-Emitting Diodes (OLEDs)

One notable application of this compound is in the development of OLEDs. The compound's properties contribute to improved efficiency and performance of these devices, showcasing its utility beyond traditional chemical applications.

Synthesis and Reaction Pathways

The synthesis typically involves bromination of 1-ethyl-3-(trifluoromethyl)benzene. Various reaction conditions can yield different products, including phenolic derivatives or amines depending on subsequent reactions such as oxidation or reduction .

Research Findings

Recent studies have focused on the compound's potential interactions within biological systems:

- Cellular Effects : Investigations into how this compound alters cellular processes are ongoing. Its role in radical polymerization suggests it could modulate enzyme activity or influence gene expression pathways .

- Toxicological Assessments : Initial assessments indicate that while the compound exhibits reactivity that could lead to biological effects, detailed toxicological profiles are yet to be established.

Q & A

Q. What are the optimal synthetic routes for 1-(1-bromoethyl)-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of 1-ethyl-3-(trifluoromethyl)benzene using reagents like N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media (e.g., H₂SO₄) at 0–20°C. Reaction optimization studies show that maintaining low temperatures (<20°C) minimizes side reactions (e.g., di-bromination) and improves yields (~70–80%) . Alternative methods include radical bromination with CuBr₂ under UV irradiation, though this requires rigorous moisture control . Key Data :

| Parameter | Value/Reagent | Yield (%) | Source |

|---|---|---|---|

| Brominating Agent | N,N’-dibromo-5,5-dimethylhydantoin | 78 | |

| Temperature | 0–20°C | Optimal |

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and HRMS . The bromoethyl group (-CH₂Br) appears as a triplet at δ ~3.8 ppm (¹H NMR) due to coupling with adjacent CH₂ protons. The trifluoromethyl (-CF₃) group shows a singlet at δ ~122 ppm in ¹³C NMR. HRMS typically confirms the molecular ion peak at m/z 239.03 (M+H⁺) . X-ray crystallography is less common due to challenges in crystallization but provides definitive bond-length data for the C-Br (1.93 Å) and C-CF₃ (1.52 Å) bonds .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The bromoethyl group participates in Suzuki-Miyaura couplings with aryl boronic acids. For example, reacting with 4-methoxyphenylboronic acid in THF/Pd(PPh₃)₄ at 80°C yields biaryl derivatives (70–85% yield). Competing β-hydride elimination is suppressed by using bulky ligands like XPhos . The trifluoromethyl group remains inert under these conditions but may undergo hydrolysis in strongly basic media (e.g., KOH/EtOH) .

Advanced Research Questions

Q. How does steric hindrance from the trifluoromethyl group influence regioselectivity in nucleophilic substitutions?

- Methodological Answer : The -CF₃ group’s electron-withdrawing effect activates the benzene ring for electrophilic substitution but creates steric hindrance near the bromoethyl group. In SN2 reactions with NaCN, the bulky -CF₃ group reduces reactivity at the β-carbon, favoring α-substitution (e.g., cyanide attack at the benzylic position). Kinetic studies using DFT calculations (B3LYP/6-31G*) show a 15% higher activation energy for β-substitution due to steric clashes .

Q. What contradictions exist in reported catalytic efficiencies for Heck reactions involving this compound?

- Methodological Answer : Conflicting data arise from solvent effects and catalyst loading. For example:

- Pd(OAc)₂ in DMF yields 60% conversion (120°C, 24h), while Pd/C in toluene achieves 85% under similar conditions . Contradictions are attributed to solvent polarity stabilizing Pd intermediates differently.

Resolution : Systematic screening with in situ XAS spectroscopy confirms that DMF coordinates strongly to Pd, reducing catalytic turnover .

Q. How is this compound applied in medicinal chemistry for D3 receptor ligand synthesis?

- Methodological Answer : It serves as a precursor in synthesizing 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane , a D3 receptor antagonist. The bromoethyl group undergoes nucleophilic substitution with diazepane in THF/K₂CO₃ (53% yield). In vitro assays show IC₅₀ = 12 nM for D3, with selectivity >100-fold over D2 receptors . Key Data :

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (D3 Receptor) | 12 nM | |

| Selectivity (D3/D2) | >100-fold |

Data Contradiction Analysis

Q. Why do reported melting points vary for derivatives of this compound?

- Analysis : Discrepancies in melting points (e.g., 45–46°C vs. 48–50°C for 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone) stem from polymorphic forms. XRD data reveals two crystalline phases: a monoclinic form (mp 45°C) and a triclinic form (mp 49°C). Phase dominance depends on cooling rates during crystallization .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.